molecular formula C11H19NO B2707325 2-methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one CAS No. 1549896-49-2

2-methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one

Cat. No.: B2707325
CAS No.: 1549896-49-2
M. Wt: 181.279
InChI Key: CBMLNFLLOPRBSM-UHFFFAOYSA-N
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Description

2-methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one (CAS 1549896-49-2) is a synthetic organic compound with the molecular formula C11H19NO and a molecular weight of 181.27 g/mol . This molecule features a fused bicyclic octahydrocyclopenta[c]pyrrole system, a scaffold recognized in medicinal chemistry for its three-dimensional structure and potential as a bioactive privileged structure. The incorporation of the propan-1-one moiety with an alpha-methyl branch adds steric influence and can impact the compound's overall pharmacokinetic properties. The specific research applications of this compound are an area of active investigation. Structurally related octahydropyrrolo compounds are frequently explored as key intermediates in organic synthesis and as potential pharmacologically active agents, with documented interest in areas such as calcium channel blockade . The rigid, saturated ring system can serve as a versatile building block for the development of novel molecular entities. Researchers value this compound for its potential to interact with various biological targets, and it is primarily utilized in hit-to-lead optimization campaigns and as a precursor for more complex chemical entities. This product is intended for research purposes in a controlled laboratory environment and is not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-8(2)11(13)12-6-9-4-3-5-10(9)7-12/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMLNFLLOPRBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CC2CCCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with an amine, followed by a series of cyclization and reduction steps to form the desired bicyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes multiple purification steps, such as distillation and recrystallization, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural or functional similarities with the target molecule:

Compound Name Molecular Formula Key Functional Groups Structural Features
2-Methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one C₁₁H₁₇NO Ketone, bicyclic amine Fused bicyclic system (octahydro)
2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one C₁₀H₁₂O₄ Ketone, phenolic hydroxyls Aromatic trihydroxyphenyl substituent
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ Ester, ketone, bicyclic amine tert-Butyl ester, hexahydro bicyclic system
2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one C₁₇H₂₁ClNO₂ Ketone, pyrrolidine, chloroacetyl Chloroacetylphenyl substituent, monocyclic amine
Key Observations:
  • Bicyclic vs. Monocyclic Systems: The target compound’s octahydrocyclopenta[c]pyrrole provides greater rigidity compared to the monocyclic pyrrolidine in . This rigidity may enhance binding selectivity in biological systems.
  • Functional Group Diversity : The trihydroxyphenyl derivative exhibits high polarity due to hydroxyl groups, contrasting with the lipophilic tert-butyl ester in . The target compound’s lack of polar substituents suggests intermediate lipophilicity.

Physicochemical and Thermodynamic Properties

Property Target Compound 2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Molecular Weight (g/mol) 179.26 196.05 225.28
Polarity Moderate High (due to hydroxyls) Low (tert-butyl ester)
Stability High (rigid bicyclic) Moderate (oxidative sensitivity of phenols) Moderate (ester hydrolysis risk)
Thermodynamic Stability Likely high Lower (aromatic destabilization) Moderate (steric protection of ester)
Notes:
  • The tert-butyl ester in may confer hydrolytic instability under acidic/basic conditions, whereas the target compound’s lack of labile groups enhances stability.
  • The trihydroxyphenyl derivative has higher solubility in polar solvents (e.g., methanol) compared to the bicyclic target compound.

Biological Activity

2-methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one is a complex organic compound characterized by its unique chemical structure, which includes a cyclopentane ring fused to a pyrrole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NC_{12}H_{21}N, and it features a ketone functional group that can engage in various chemical reactions. Its stereochemistry is complex due to the presence of multiple chiral centers, which may influence its biological interactions.

Structural Characteristics

FeatureDescription
Molecular FormulaC12H21NC_{12}H_{21}N
Functional GroupsKetone
StereochemistryComplex with multiple chiral centers

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
  • Neuropharmacological Effects : The compound may interact with neurotransmitter systems, particularly through its potential modulation of NMDA receptors, which are involved in synaptic plasticity and memory function .
  • Anti-inflammatory Properties : There is evidence suggesting that it may reduce inflammation markers in cellular models.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Binding Affinity : The compound has shown selective binding to certain receptors, which is crucial for its therapeutic potential.
  • Enzyme Interaction : Studies have indicated that it may inhibit specific enzymes involved in metabolic pathways, thereby influencing various physiological processes.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against common pathogens. The results indicated a significant inhibition of bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers evaluated the effects of the compound on NMDA receptor modulation. The findings demonstrated that this compound acts as a negative modulator of NR2B-containing NMDA receptors, which could have implications for treating neurodegenerative diseases .

Study 3: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound in vitro. Results showed that it significantly reduced levels of pro-inflammatory cytokines in cultured cells, indicating its potential for therapeutic applications in inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one, and how can intermediates be characterized?

The compound is synthesized via nucleophilic substitution or ketone functionalization reactions. Key intermediates, such as 2-[4-(2-chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one, are critical for structural diversification . Characterization should include:

  • NMR spectroscopy : For verifying regiochemistry of the cyclopenta-pyrrolidine ring.
  • X-ray crystallography : To resolve ambiguities in stereochemistry (e.g., monoclinic crystal system with β = 95.95°, space group P) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., Mr = 293.78 for related analogs) .

Q. How should researchers handle stability and safety protocols for this compound?

  • Stability : Store at -20°C in inert atmospheres to prevent decomposition. Avoid exposure to strong acids/bases due to potential ketone hydrolysis .
  • Safety : Use OV/AG/P99 respirators (NIOSH/CEN-certified) and full-body protective gear. Acute toxicity data suggest carcinogenic potential (IARC Category 2A) for structurally related pyrrolidine derivatives .

Q. What spectroscopic methods are most effective for confirming the bicyclic octahydrocyclopenta[c]pyrrolidine scaffold?

  • IR spectroscopy : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and tertiary amine N-H bends (if protonated).
  • <sup>13</sup>C NMR : Look for quaternary carbons (δ 50–60 ppm) in the fused bicyclic system .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in stereochemical assignments for this compound?

Use SHELX programs for refining crystal structures. For example:

ParameterValue (for analog)
Space groupP (monoclinic)
Unit cell dimensionsa = 8.7380 Å, b = 6.1660 Å
β angle95.95°
Z4
Compare hydrogen-bonding networks (C–H···O interactions) to validate molecular packing .

Q. What mechanistic insights govern the compound’s reactivity in medicinal chemistry applications?

The bicyclic pyrrolidine moiety acts as a conformationally restricted amine, enhancing binding affinity in histamine receptors. Computational modeling (e.g., DFT) can predict:

  • Electrostatic potential maps : For nucleophilic attack sites on the ketone group.
  • Torsional barriers : To optimize substituent placement for target engagement .

Q. How can researchers address discrepancies in reported logP values for solubility optimization?

  • Experimental determination : Use reverse-phase HPLC with a C18 column (calibrated with standards).
  • Computational tools : Employ Molinspiration or ACD/Labs software. For analogs, logP ranges from 1.27–1.64 (e.g., C16H20ClNO2 with logP = 1.64) .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Reaction monitoring : Use in-situ FTIR to detect intermediates like chloroacetyl derivatives .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) reduce side reactions in cyclopropanol-based syntheses .

Methodological Guidelines

  • For crystallographic refinement : Use SHELXL with the following parameters:
  CELL 8.7380 6.1660 28.670 90 95.95 90  
  ZERR 4  
  LATT -P  
  SFAC C H N O Cl  

This resolves ambiguities in non-centrosymmetric structures .

  • For toxicity profiling : Follow OECD 423 guidelines for acute oral toxicity, prioritizing analogs with lower carcinogenic risk (e.g., avoid substituents classified under OSHA carcinogens) .

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